molecular formula C8H8N2O4 B1450893 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid CAS No. 914637-56-2

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1450893
CAS No.: 914637-56-2
M. Wt: 196.16 g/mol
InChI Key: HHOOJYZDFJWSTI-UHFFFAOYSA-N
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Description

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrolidine ring. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions to ensure high yield and purity . The process typically includes rigorous quality control measures to meet the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of both isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of modifications and applications in various fields of research.

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOOJYZDFJWSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NOC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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